1-[(4-Chlorophenoxy)acetyl]piperidine
Description
Historical Development and Chemical Classification
1-[(4-Chlorophenoxy)acetyl]piperidine, a piperidine derivative, emerged as a structural motif of interest in the late 20th century during efforts to optimize heterocyclic compounds for pharmaceutical applications. Its synthesis is rooted in methodologies developed for functionalizing piperidine cores, particularly through reductive amination and acylation reactions. Early work on related compounds, such as 4-acetyl-4-phenylpiperidine, laid the groundwork for understanding the reactivity of acylated piperidines. The compound belongs to the class of N-acylpiperidines, characterized by a piperidine ring substituted with an acetyl group bearing a 4-chlorophenoxy moiety.
Key milestones include:
- 1990s–2000s : Development of novel acylation strategies using indium metal to synthesize 4-aryl-4-acylpiperidines.
- 2010s : Application of reductive amination and palladium-catalyzed hydrogenation for piperidine functionalization.
Significance in Heterocyclic Chemistry
Piperidine derivatives are pivotal in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The introduction of the 4-chlorophenoxyacetyl group enhances electronic and steric properties, making the compound a versatile scaffold. For example:
- The chlorophenoxy moiety improves lipid solubility, aiding membrane permeability.
- The acylated piperidine core serves as a precursor for antimalarial agents and kinase inhibitors.
Notably, piperidine derivatives constitute over 7,000 pharmaceutical candidates, underscoring their importance.
Nomenclature and Structural Identification
Systematic Name :
this compound
Synonyms :
Structural Features :
Overview of Research Importance
Research on this compound focuses on its role as a synthetic intermediate and its pharmacological potential:
- Drug Discovery : Serves as a precursor for antimalarial compounds (e.g., 1,4-disubstituted piperidines) and ferroptosis inducers (e.g., erastin analogs).
- Chemical Tool : Used in studying enzyme inhibition mechanisms, particularly targeting voltage-dependent anion channels.
- Material Science : Explored for liquid crystal applications due to its rigid aromatic and flexible piperidine components.
Recent advances in catalytic asymmetric synthesis have further amplified its utility in generating enantiopure derivatives for targeted therapies.
Properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H16ClNO2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
InChI Key |
XQIAIYFPKZGUCG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1-[(4-Chlorophenoxy)acetyl]piperidine has been investigated for its potential in treating various medical conditions. The following are notable pharmacological applications:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, such as prostate cancer cells (PC3 and DU145), by activating specific apoptotic pathways and inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation. Studies have reported that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to decreased production of inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .
- Neuroprotective Properties : Some research suggests that derivatives of piperidine can protect neuronal cells from oxidative stress and neurodegeneration. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity. Common synthetic routes include:
- Acylation Reactions : The compound can be synthesized through acylation of piperidine with 4-chlorophenoxyacetyl chloride. This method allows for the introduction of the chlorophenoxy group while maintaining the piperidine core structure.
- Use of Catalysts : Employing catalysts such as triethylamine or pyridine can enhance the efficiency of the acylation process, resulting in higher yields and shorter reaction times .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Comparison with Similar Compounds
Structural Analogues with Alkyl or Aryl Linkers
1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine (Compound 15)
- Structure : Features a propyl linker and a 4-methylpiperidine group instead of an acetylated nitrogen.
- Pharmacological Profile : Demonstrates high sigma-1 receptor affinity (Kᵢ = 0.34 nM) and selectivity over sigma-2 receptors (547-fold). The shorter propyl chain enhances sigma-1 selectivity compared to homologues with longer chains .
1-(3-(4-Chlorophenoxy)propyl)piperidine hydrogen oxalate (Compound 23)
- Structure : Propyl linker with a piperidine nitrogen unsubstituted (vs. acetylated).
- Synthesis : Yield of 54%, melting point 158–160°C.
- Activity: Primarily evaluated for histamine H3 receptor modulation and monoamine oxidase B inhibition, highlighting the impact of linker length on multitarget activity .
Data Table 1: Structural and Pharmacological Comparisons
Analogues with Sulfonyl or Carboxylic Acid Groups
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid
- Structure : Sulfonyl group replaces acetyl; carboxylic acid at position 4.
- Properties : Molecular weight 317.79 g/mol. Sulfonyl groups increase hydrophilicity and may alter binding interactions in enzymatic targets (e.g., PARP inhibitors) .
This compound-4-carboxylic acid
- Structure : Carboxylic acid substituent at piperidine position 4.
- Properties: Molecular weight 297.74 g/mol.
Data Table 2: Functional Group Impact
Analogues with Modified Piperidine Rings
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
- Structure : Chloroacetyl and trimethoxyphenyl substituents.
- Activity : Exhibits antimicrobial and anticancer properties due to aromatic electron-withdrawing groups .
Pifoxime (1-[[4-[1-(Hydroxyimino)ethyl]phenoxy]acetyl]piperidine)
- Structure: Hydroxyiminoethyl group on the phenoxy ring.
- Use: Anti-inflammatory agent; demonstrates how phenoxy ring modifications influence therapeutic applications .
Pharmacophore and Binding Mode Comparisons
- Sigma Receptor Binding: Acetylated piperidines (e.g., this compound) likely interact with Glu172 via salt bridges, similar to compounds in . However, alkyl-linked analogues (e.g., Compound 15) show superior sigma-1 affinity due to optimal hydrophobic cavity filling .
- Enzyme Inhibition : Tertiary amines (e.g., acetylated derivatives) exhibit better PARP inhibition than secondary amines, as seen in . The acetyl group may stabilize interactions with catalytic sites.
Q & A
Q. What are the standard synthetic protocols for preparing 1-[(4-Chlorophenoxy)acetyl]piperidine, and what reaction conditions are critical for high yield?
The synthesis typically involves a two-step process:
Acylation of Piperidine : React piperidine with 4-chlorophenoxyacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Use triethylamine (TEA) as a base to neutralize HCl byproducts.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields the pure product.
Critical Conditions :
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Confirm the presence of piperidine protons (δ 1.4–1.6 ppm, multiplet) and the 4-chlorophenoxy group (δ 6.8–7.3 ppm, aromatic protons).
- ¹³C NMR : Identify the carbonyl carbon (δ ~170 ppm) and quaternary carbons adjacent to chlorine.
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>98%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₃H₁₅ClNO₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation, particularly for regioisomeric byproducts?
Contradictions often arise from overlapping signals or unexpected byproducts. Strategies include:
- 2D NMR Techniques : Utilize HSQC and HMBC to correlate proton-carbon connectivity, distinguishing between acylated piperidine isomers.
- X-ray Crystallography : Resolve ambiguous structures by growing single crystals (e.g., using slow evaporation from ethanol) and analyzing the crystal lattice .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for candidate structures .
Q. What experimental approaches are recommended to evaluate the biological activity of this compound derivatives against fungal targets?
- In Vitro Antifungal Assays :
- Microdilution Method : Test compound efficacy against Candida albicans or Aspergillus fumigatus using RPMI-1640 medium. Measure minimum inhibitory concentrations (MICs) with Alamar Blue staining for viability .
- Enzyme Inhibition Studies : Assess binding to fungal CYP51 (lanosterol 14α-demethylase) via fluorescence-based assays or molecular docking simulations .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., sulfonyl groups, halogens) at the piperidine nitrogen or phenoxy ring to enhance lipophilicity and target affinity .
Q. How can researchers mitigate toxicity risks when handling this compound in laboratory settings?
- Safety Protocols :
- Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays on mammalian cell lines (e.g., HEK293) to identify cytotoxic thresholds .
Q. What strategies optimize the enantiomeric purity of this compound derivatives for chiral drug development?
- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) during acylation to favor enantioselective formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?
- Reevaluate Force Fields : Ensure molecular dynamics simulations use updated parameters for piperidine ring flexibility and chlorine’s electronic effects.
- Validate Binding Poses : Combine surface plasmon resonance (SPR) with cryo-EM to confirm target engagement in fungal membranes .
Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent | Anhydrous DCM | 85 | 99 | |
| Reaction Time | 12 hours (RT) | 78 | 97 | |
| Purification Method | Column Chromatography | 90 | 98 |
Q. Table 2. Biological Activity Profile
| Organism | MIC (µg/mL) | Target Enzyme (IC₅₀, nM) | Reference |
|---|---|---|---|
| Candida albicans | 2.5 | CYP51 (45 nM) | |
| Aspergillus niger | 5.0 | CYP51 (62 nM) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
